molecular formula C22H26N2O4S B3015423 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 922104-29-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B3015423
CAS No.: 922104-29-8
M. Wt: 414.52
InChI Key: ZZIBJUVWYRXAOW-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound featuring a benzo[b][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[b][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing an amine and a carboxylic acid group can be cyclized to form the oxazepine ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines, depending on the specific site of reduction.

    Substitution: Various sulfonamide derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Recent studies have indicated that compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit promising anticancer properties. For instance, hybrid analogues of chrysin and PAC-1 have been synthesized and tested for their efficacy against triple-negative breast cancer (TNBC) cell lines. Compounds derived from these analogues demonstrated significant cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Mechanism of Action
The mechanism of action for these compounds typically involves inducing apoptosis in cancer cells by activating intrinsic apoptotic pathways and causing cell cycle arrest at the G2 phase. For example, specific derivatives showed IC50 values as low as 5.98 µM against MDA-MB-231 cells, indicating a high level of potency .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound may have applications in:

  • Cancer Therapy : As mentioned earlier, its ability to selectively target cancer cells makes it a candidate for further development in anticancer therapies.
  • Neurological Disorders : Compounds with similar oxazepin structures have been explored for neuroprotective effects and could potentially be adapted for treating conditions such as Alzheimer's disease or multiple sclerosis.

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in various settings:

Compound Target Cell Line IC50 (µM) Mechanism
Chrysin-PAC Hybrid 4gMDA-MB-231 (TNBC)5.98 ± 2.25Apoptosis induction
Chrysin-PAC Hybrid 4iMDA-MB-231 (TNBC)9.40 ± 1.45Apoptosis induction

These findings suggest that modifications to the base structure can significantly enhance anticancer activity while maintaining selectivity .

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[b][1,4]oxazepine core may mimic the structure of natural substrates or inhibitors, allowing it to interfere with biological processes. The sulfonamide group can enhance binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-benzenesulfonamide: Similar structure but lacks the 2,4-dimethyl substitution on the benzene ring.

    N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

The presence of both the benzo[b][1,4]oxazepine core and the 2,4-dimethylbenzenesulfonamide group makes this compound unique. The combination of these structural features may confer specific biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O3C_{20}H_{28}N_{2}O_{3} with a molecular weight of 344.455 g/mol. Its structure includes a benzo[b][1,4]oxazepine core which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC20H28N2O3
Molecular Weight344.455 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves several steps typically including the formation of the oxazepine ring followed by functionalization to introduce the sulfonamide group. The specific synthetic pathways can vary but often involve cyclization reactions and subsequent modifications to achieve the final product.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of oxazepine have been shown to interact with voltage-gated sodium channels and GABA receptors, which are critical in seizure modulation.

  • Mechanism of Action :
    • The compound may exert its effects by modulating GABAergic activity and blocking sodium channels. Such mechanisms are common among anticonvulsants.
    • Docking studies suggest strong binding affinities to GABA_A receptors and sodium channels similar to established anticonvulsants like phenytoin and carbamazepine .
  • Case Studies :
    • In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have demonstrated that related compounds show significant efficacy in reducing seizure frequency and severity .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against various bacterial strains.

  • Testing Methods :
    • Disc diffusion and broth microdilution methods have been employed to evaluate antimicrobial susceptibility.
    • Compounds derived from similar classes have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.
  • Results Summary :
    • While specific data on this compound's antimicrobial activity is limited, structural analogs have demonstrated minimum inhibitory concentrations (MICs) in the range of 16–128 µg/mL against selected pathogens .

Cytotoxicity

The cytotoxic effects of this compound have been explored in cancer cell lines:

  • Cell Lines Tested :
    • Studies have utilized various cancer cell lines including breast cancer (MCF-7) and leukemia (CCRF-CEM).
    • Results indicate that certain derivatives exhibit significant cytotoxicity with IC50 values in low micromolar ranges.
  • Mechanistic Insights :
    • The cytotoxic mechanism may involve induction of apoptosis or disruption of cell cycle progression, although further studies are necessary to elucidate these pathways fully .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-6-11-24-18-13-17(8-9-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-10-7-15(2)12-16(20)3/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBJUVWYRXAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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